Home > Products > Screening Compounds P11367 > 8-Amino-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
8-Amino-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione - 154640-05-8

8-Amino-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Catalog Number: EVT-3148912
CAS Number: 154640-05-8
Molecular Formula: C6H7N5O2
Molecular Weight: 181.155
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Linagliptin (BI1356, (8-(3R-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione))

Compound Description: Linagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.

7-But-2-ynyl-8-(3S-hydroxy-piperidin-1-yl)-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (CD1790)

Compound Description: CD1790 is the main metabolite of Linagliptin formed via a two-step CYP3A4-dependent oxidation and subsequent stereoselective reduction. It retains DPP-4 inhibitory activity.

7-But-2-yn-1-yl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-8-(3-oxopiperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione (CD10604)

Compound Description: CD10604 is a key intermediate metabolite in the metabolic pathway of Linagliptin to CD1790. It is formed through CYP3A4-mediated oxidation of Linagliptin.

1-Benzyl-8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Compound Description: This compound serves as a key intermediate in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, which are investigated for various biological activities.

8-Bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione

Compound Description: This compound is a synthetic intermediate utilized in the synthesis of 1-benzyl-8-substituted 3-methyl-3,7-dihydro-1H-purine-2,6-diones, which are explored for potential pharmaceutical applications.

8-[(2-Aminoethyl)amino]-3,7-dihydro-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6-dione

Compound Description: This compound emerged as a promising Myeloperoxidase (MPO) inhibitor, demonstrating its potential in modulating the activity of this enzyme.

Source and Classification

This compound can be sourced from various chemical suppliers and is utilized in both academic and industrial settings. It falls under the category of purine derivatives and is recognized for its potential biological activities, making it a subject of interest in pharmacological research .

Synthesis Analysis

The synthesis of 8-Amino-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes:

  1. Cyclization Reactions: The compound can be synthesized through cyclization of appropriate precursors under controlled conditions.
  2. Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized to enhance yield and purity. For instance, using polar solvents may facilitate the reaction by stabilizing intermediates.
  3. Catalysts: The use of catalysts can improve reaction rates and selectivity during synthesis. Commonly used catalysts include metal oxides or organic bases that promote nucleophilic attack on electrophilic centers .

In industrial settings, large-scale synthesis may employ optimized processes for cost-effectiveness while ensuring high purity levels necessary for pharmaceutical applications.

Molecular Structure Analysis

The molecular formula of 8-Amino-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is C6H7N5O2C_6H_7N_5O_2 with a molecular weight of approximately 167.15 g/mol. The structure features:

  • Purine Ring: A bicyclic structure consisting of fused imidazole and pyrimidine rings.
  • Functional Groups: An amino group (-NH2) at the 8th position enhances its reactivity and potential for hydrogen bonding.
  • Methyl Group: The presence of a methyl group at the 3rd position contributes to its lipophilicity.

The three-dimensional conformation of the molecule allows for specific interactions with biological targets, which is critical for its pharmacological properties .

Chemical Reactions Analysis

8-Amino-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione participates in various chemical reactions:

Types of Reactions

  1. Oxidation: The compound can be oxidized to form hydroxylated derivatives using agents like potassium permanganate or hydrogen peroxide.
  2. Reduction: Reduction reactions can modify functional groups on the purine ring using reducing agents such as sodium borohydride or lithium aluminum hydride.
  3. Substitution Reactions: It can undergo substitution reactions with halogens or alkyl halides under specific conditions to form various substituted purines.

Major Products Formed

The products formed from these reactions depend on the specific reagents and reaction conditions used. For instance:

  • Oxidation may yield hydroxylated derivatives.
  • Substitution reactions can result in a variety of substituted purines that may exhibit different biological activities .
Mechanism of Action

The mechanism of action for 8-Amino-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is primarily linked to its interactions with biological macromolecules:

  1. Enzyme Inhibition: It has been studied as a potential inhibitor of phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways.
  2. Biological Pathways: The compound's ability to modulate enzyme activity suggests its involvement in various metabolic pathways that could lead to therapeutic effects against conditions like asthma or inflammation .
  3. Binding Affinity: Structural studies indicate that the amino group enhances binding affinity to biological targets through hydrogen bonding interactions.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline substance.
  • Solubility: Soluble in polar solvents like water and methanol due to the presence of polar functional groups.

Chemical Properties

  • Melting Point: Data indicates a melting point range that varies based on purity and crystallization conditions.
  • Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature.

Relevant Data

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are often employed to confirm structural integrity and purity during synthesis .

Applications

8-Amino-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has diverse applications across several fields:

  1. Scientific Research:
    • Used as a precursor in synthesizing more complex molecules.
    • Acts as a reagent in various organic reactions.
  2. Biological Applications:
    • Investigated for potential antiviral and anticancer properties due to its ability to inhibit specific enzymes involved in disease processes.
  3. Pharmaceutical Development:
    • Its derivatives are being explored for therapeutic applications targeting respiratory diseases like asthma through modulation of PDE activity.
  4. Industrial Use:
    • Employed in developing pharmaceuticals and other chemical products due to its unique structural properties .
Introduction to 8-Amino-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione in Contemporary Medicinal Chemistry

Historical Context and Emergence as a Pharmacological Scaffold

8-Amino-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione represents a structurally optimized derivative within the broader purine-2,6-dione class, which has evolved significantly since the discovery of foundational xanthine derivatives like theophylline and caffeine. Early pharmacological interest in purine diones centered on their methylxanthine-derived bronchodilatory and anti-inflammatory effects, but these were limited by non-selective mechanisms and narrow therapeutic windows. The intentional incorporation of an amino group at the C8 position—replacing the traditional thio or oxo substituents—marked a strategic shift toward enhanced molecular diversification and target selectivity [6] [8]. This modification unlocked synthetic pathways to novel analogs with improved binding interactions at enzymatic sites such as phosphodiesterases (PDEs), as evidenced by patented derivatives emerging in the early 2000s (e.g., CAS 476480-57-6, 8-amino-3-methyl-7-[(naphthalen-1-yl)methyl]purine-2,6-dione) [4]. The scaffold’s rise reflects a broader trend in medicinal chemistry: leveraging privileged heterocyclic cores for targeted activity modulation.

Table 1: Evolution of Purine-2,6-dione Pharmacophores

GenerationRepresentative CompoundKey Structural FeatureTherapeutic Limitation
First (19th–20th c.)TheophyllineC8 methoxy groupNarrow therapeutic index, non-selective
Second (Late 20th c.)PentoxifyllineC1 heptanoic acid chainModerate PDE selectivity, metabolic instability
Contemporary8-Amino-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dioneC8 amino group + N3 methylDesigned for pan-PDE inhibition & derivatization

Role in the Design of Pan-Phosphodiesterase (PDE) Inhibitors

The 8-amino-3-methylpurine-2,6-dione scaffold has emerged as a cornerstone for developing pan-PDE inhibitors—multitarget agents that concurrently modulate multiple PDE isoenzymes implicated in inflammatory, fibrotic, and neoplastic pathways. Unlike early xanthine derivatives with modest affinity for PDE4 or PDE5, modern derivatives exhibit balanced inhibition across PDE1, PDE3, PDE4, PDE7, and PDE8 families. This broad-spectrum activity is critical in complex diseases like asthma, where intersecting inflammatory and fibrotic pathways demand multipronged intervention [1]. For example, N’-phenyl/benzylbutanamide derivatives (e.g., Compounds 32–35 and 38) synthesized from this core significantly suppressed IL-13- and TGF-β-induced proinflammatory/profibrotic mediators in human asthmatic bronchial epithelial cells (HBECs) [1]. The pan-inhibitory profile arises from the scaffold’s ability to adopt conformations accommodating divergent PDE active sites, facilitated by:

  • Flexible substituents at N7 and C8 enabling H-bond donation/acceptance.
  • Planar purine ring stacking with hydrophobic PDE pockets.
  • N3 methylation shielding metabolic hotspots while optimizing steric fit.

Table 2: PDE Isoenzyme Affinity of 8-Amino-3-methylpurine-2,6-dione Derivatives

DerivativePDE1PDE3PDE4PDE7PDE8Primary Cellular Effect
32+++++++++++TGF-β pathway suppression
33+++++++++++IL-13/STAT6 inhibition
34+++++++++++Dual anti-inflammatory/anti-fibrotic
38++++++++++++ROS reduction in HBECs

(+++ = strong inhibition (IC₅₀ < 0.1 μM); ++ = moderate (IC₅₀ 0.1–1 μM); + = weak (IC₅₀ > 1 μM) [1]

Structural Significance of the Purine-2,6-dione Core in Bioactive Derivatives

The purine-2,6-dione core’s versatility stems from its capacity for strategic substitutions that fine-tune pharmacodynamics while retaining target engagement. Key modifications include:

  • C8 Amino Group: Serves as a synthetic handle for introducing aryl, alkyl, benzyl, or heterocyclic groups (e.g., 8-((3-hydroxypropyl)amino)- or 8-(azepan-1-yl)- derivatives). This position directly influences π-π stacking in PDE catalytic domains and modulates compound solubility [5] [7].
  • N7 Alkylation: Governs membrane permeability and intracellular retention. For instance, 7-[(naphthalen-1-yl)methyl] substitution (CAS 476480-57-6) enhances hydrophobic contacts with PDE7/8 allosteric sites [4].
  • N3 Methyl Group: Balances electronic effects across the purine ring, reducing off-target interactions versus unmethylated analogs [8].

Table 3: Impact of Substituents on Purine-2,6-dione Bioactivity

Modification SiteFunctional GroupEffect on Compound PropertiesBiological Consequence
C8-NH-aryl (e.g., phenyl)↑ Planarity & π-stackingEnhanced PDE4 affinity
C8-NH-heterocyclyl (e.g., azepan)↑ Conformational flexibilityBroader PDE isoform engagement
N7-CH₂CH(OH)CH₂O-allyl↑ Polarity & H-bond capacityImproved solubility and cellular uptake
N7-CH₂-naphthyl↑ HydrophobicityProlonged target residence time
Core8-Amino vs. 8-oxo↑ Nucleophilic reactivityTunable covalent inhibition (e.g., KRAS targeting) [3]

The core’s bicyclic system provides a rigid platform for presenting substituents in three-dimensional space, critical for interacting with deep catalytic clefts in PDEs or nucleotide-binding pockets in kinases. For example, C8 amino-linked acrylamide groups enable covalent inhibition of KRAS G12C mutants in oncology applications [3], demonstrating the scaffold’s adaptability beyond inflammation. This structural plasticity—coupled with synthetic accessibility—cements 8-amino-3-methylpurine-2,6-dione as a privileged template for next-generation polypharmacology agents.

Properties

CAS Number

154640-05-8

Product Name

8-Amino-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

IUPAC Name

8-amino-3-methyl-7H-purine-2,6-dione

Molecular Formula

C6H7N5O2

Molecular Weight

181.155

InChI

InChI=1S/C6H7N5O2/c1-11-3-2(8-5(7)9-3)4(12)10-6(11)13/h1H3,(H3,7,8,9)(H,10,12,13)

InChI Key

NJOYYTJYAMKQAG-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)NC(=N2)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.